
Cyclohexyl-2-(2-phenylethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl-2-(2-phenylethyl)phenol is an organic compound with the molecular formula C20H24O It is a phenolic compound characterized by a cyclohexyl group and a phenylethyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexyl-2-(2-phenylethyl)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction, where a phenol derivative undergoes substitution with a cyclohexyl group and a phenylethyl group under specific conditions. The reaction typically requires a strong base and elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexyl-2-(2-phenylethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclohexyl-2-(2-phenylethyl)cyclohexanol.
Substitution: The phenolic hydrogen can be substituted with other functional groups, such as alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Cyclohexyl-2-(2-phenylethyl)cyclohexanol.
Substitution: Alkylated or acylated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl-2-(2-phenylethyl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Cyclohexyl-2-(2-phenylethyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which may influence various biological processes. The compound’s effects are mediated through its interaction with enzymes, receptors, and other cellular components .
Vergleich Mit ähnlichen Verbindungen
Cyclohexyl-2-(2-phenylethyl)phenol can be compared with other phenolic compounds, such as:
Phenol: Lacks the cyclohexyl and phenylethyl groups, making it less hydrophobic and less sterically hindered.
Cyclohexylphenol: Contains only the cyclohexyl group, lacking the phenylethyl group.
Phenylethylphenol: Contains only the phenylethyl group, lacking the cyclohexyl group.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
97552-88-0 |
|---|---|
Molekularformel |
C20H24O |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
3-cyclohexyl-2-(2-phenylethyl)phenol |
InChI |
InChI=1S/C20H24O/c21-20-13-7-12-18(17-10-5-2-6-11-17)19(20)15-14-16-8-3-1-4-9-16/h1,3-4,7-9,12-13,17,21H,2,5-6,10-11,14-15H2 |
InChI-Schlüssel |
FNJNNXUJEGCWID-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=C(C(=CC=C2)O)CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13779876.png)
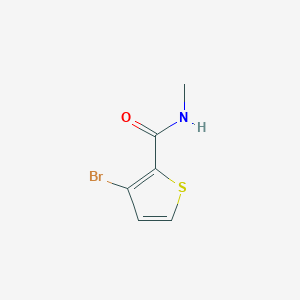
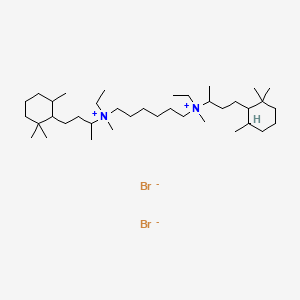
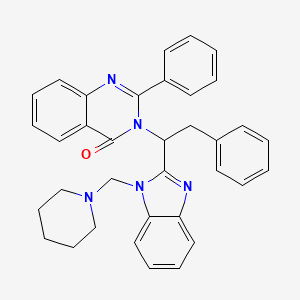
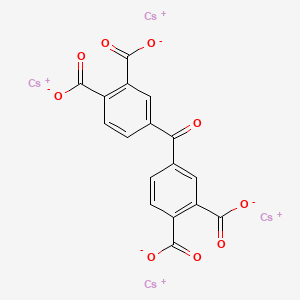
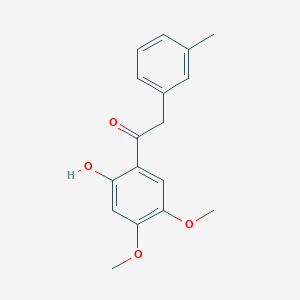
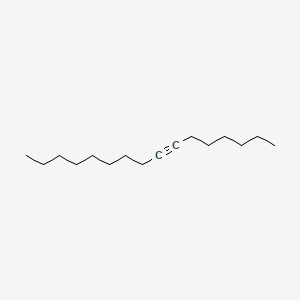
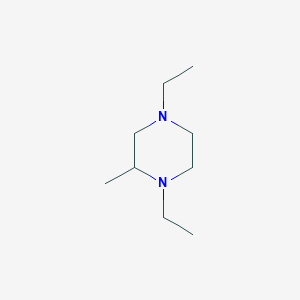
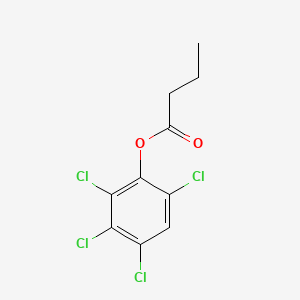
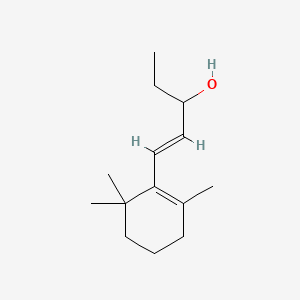
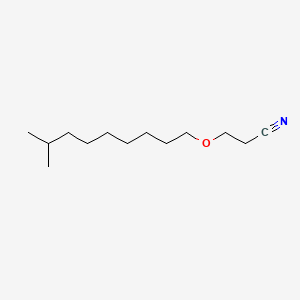
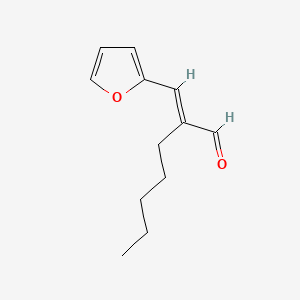
![N-[(3,4-Dimethoxyphenyl)methylene]propylamine](/img/structure/B13779963.png)

